molecular formula C8H8BrNO2 B2411199 Methyl (3-bromophenyl)carbamate CAS No. 25216-72-2

Methyl (3-bromophenyl)carbamate

Cat. No.: B2411199
CAS No.: 25216-72-2
M. Wt: 230.061
InChI Key: MFYWFWFNTFKJSA-UHFFFAOYSA-N
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Description

Methyl (3-bromophenyl)carbamate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by a methyl group, and the phenyl ring is substituted with a bromine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (3-bromophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-bromoaniline with chloro(methoxy)methanone in the presence of pyridine and dichloromethane at low temperatures . The reaction mixture is then warmed to room temperature to complete the synthesis.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl (3-bromophenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution Products: Various substituted phenyl carbamates.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Amines and alcohols.

    Hydrolysis Products: 3-bromoaniline and carbon dioxide.

Scientific Research Applications

Methyl (3-bromophenyl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Methyl (3-bromophenyl)carbamate can be compared with other carbamate derivatives:

    Methyl (4-bromophenyl)carbamate: Similar structure but with the bromine atom at the para position, which may affect its reactivity and binding properties.

    Ethyl (3-bromophenyl)carbamate: Similar structure but with an ethyl group instead of a methyl group, potentially altering its solubility and pharmacokinetics.

    Methyl (3-chlorophenyl)carbamate: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical reactivity and biological activity.

These comparisons highlight the unique properties of this compound, such as its specific binding affinity and reactivity due to the bromine substituent.

Properties

IUPAC Name

methyl N-(3-bromophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)10-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYWFWFNTFKJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879356
Record name CARBAMIC ACID, (3-BROMOPHENYL)-, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25216-72-2
Record name CARBAMIC ACID, (3-BROMOPHENYL)-, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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